Amine-PEG6-thiol
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Overview
Description
Amine-PEG6-thiol is a heterobifunctional compound that belongs to the class of polyethylene glycol (PEG) derivatives. It consists of a polyethylene glycol chain with an amine group at one end and a thiol group at the other end. This compound is widely used in various scientific fields due to its unique properties, such as high solubility in water and organic solvents, biocompatibility, and the ability to form stable bonds with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amine-PEG6-thiol involves several steps:
Monotosylation of PEG: The process begins with the selective monotosylation of linear, symmetrical polyethylene glycol.
Introduction of Azide Function: The monotosyl polyethylene glycol is then reacted with sodium azide to introduce the azide function.
Formation of Thiol End Group: The thiol end group is obtained by reacting the azide-functionalized polyethylene glycol with sodium hydrosulfide.
Activation of Hydroxyl End Group: The hydroxyl end group is activated and subsequently reacted with potassium carbonate and thioacetic acid to yield a thioacetate end group.
Amine Termination: The amine-terminated polyethylene glycol is prepared either by reduction of the azide or by nucleophilic substitution of mesylate-terminated polyethylene glycol using ammonia.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped with advanced chemical synthesis and purification technologies .
Chemical Reactions Analysis
Types of Reactions
Amine-PEG6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Disulfide-linked polyethylene glycol derivatives.
Reduction: Regeneration of the thiol-functionalized polyethylene glycol.
Substitution: Alkylated or acylated polyethylene glycol derivatives.
Scientific Research Applications
Amine-PEG6-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Amine-PEG6-thiol involves its ability to form stable covalent bonds with other molecules through its amine and thiol groups. The amine group can react with carboxyl groups to form amide bonds, while the thiol group can form disulfide bonds with other thiol-containing molecules. These reactions enable the compound to modify and stabilize various biomolecules and materials .
Comparison with Similar Compounds
Amine-PEG6-thiol is unique due to its heterobifunctional nature, which allows it to participate in a wide range of chemical reactions. Similar compounds include:
Thiol-PEG-Amine: Similar to this compound but with different chain lengths and functional groups.
Methoxy-PEG-Thiol: Contains a methoxy group instead of an amine group.
Carboxy-PEG-Amine: Contains a carboxyl group instead of a thiol group.
These compounds share similar properties but differ in their functional groups, which influence their reactivity and applications .
Properties
Molecular Formula |
C14H31NO6S |
---|---|
Molecular Weight |
341.47 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C14H31NO6S/c15-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21-13-14-22/h22H,1-15H2 |
InChI Key |
IDEFPDAKQCDZCF-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCS)N |
Origin of Product |
United States |
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